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Compound of Interest

Compound Name:
Diethyl 2-(3,5-

dichlorophenyl)malonate

Cat. No.: B2996140 Get Quote

An In-depth Technical Guide: Core Identification and Characterization of Diethyl 2-(3,5-
dichlorophenyl)malonate

Abstract: This technical guide provides a comprehensive overview of Diethyl 2-(3,5-
dichlorophenyl)malonate, a key chemical intermediate. The document details its fundamental

identification, including its CAS number and physicochemical properties. It outlines a probable

synthetic pathway and establishes a robust framework for its analytical characterization using

modern spectroscopic and chromatographic techniques. This guide is intended for researchers,

chemists, and quality control professionals who require a thorough understanding of this

compound's synthesis and validation.

Core Chemical Identification
The unique identity of any chemical compound begins with its universally recognized identifiers

and fundamental properties. Diethyl 2-(3,5-dichlorophenyl)malonate is registered under CAS

number 1186194-50-2[1]. Its core identifiers and chemical properties are summarized below.
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Property Value Source

CAS Number 1186194-50-2 [1]

IUPAC Name
diethyl 2-(3,5-

dichlorophenyl)propanedioate
[1]

Molecular Formula C₁₃H₁₄Cl₂O₄ [1]

Molecular Weight 309.15 g/mol (Calculated)

Canonical SMILES
CCOC(=O)C(C(=O)OCC)C1=

CC(Cl)=CC(Cl)=C1
[1]

InChI

InChI=1S/C13H14Cl2O4/c1-3-

18-12(16)11(13(17)19-4-2)8-5-

9(14)7-10(15)6-8/h5-7,11H,3-

4H2,1-2H3

[1]

InChI Key
XMEBTNUDNVIYJG-

UHFFFAOYSA-N
[1]

Synthetic Pathway: Arylation of Diethyl Malonate
Substituted phenylmalonates are crucial intermediates in the synthesis of various biologically

active compounds, including barbiturates[2]. The synthesis of Diethyl 2-(3,5-
dichlorophenyl)malonate can be efficiently achieved through the arylation of diethyl

malonate. This well-established method involves the nucleophilic substitution of a halogen on

the aromatic ring with the enolate of diethyl malonate.

Mechanism Rationale: The process begins with the deprotonation of the acidic α-hydrogen of

diethyl malonate (pKa ≈ 14) using a suitable base, such as sodium ethoxide, to form a

resonance-stabilized enolate. This potent nucleophile then attacks an activated 3,5-

dichlorophenyl source. A common and effective approach is the nucleophilic aromatic

substitution on an organometallic complex of dichlorobenzene, which facilitates the

displacement of a chlorine atom[2]. Alternatively, a palladium-catalyzed cross-coupling reaction

could also be employed. The diagram below illustrates a generalized workflow for this

synthesis.
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Reactants & Reagents

Process

Final Product

Diethyl Malonate
CH₂(COOEt)₂

1. Enolate Formation
(Deprotonation of Malonate)

Reacts with Base

3,5-Dichlorophenyl Source
(e.g., C₆H₃Cl₂-X)

2. Nucleophilic Attack
(Arylation Reaction)

Base
(e.g., NaOEt)

Solvent
(e.g., Anhydrous Ethanol)

Enolate attacks Aryl Ring

3. Workup & Purification
(Acidification, Extraction, Chromatography)

Crude Product

Diethyl 2-(3,5-dichlorophenyl)malonate

Purified Product

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate.

Spectroscopic Characterization and Identification
A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the

chemical structure. Based on the known spectral data of diethyl malonate and other substituted

derivatives, we can predict the key characteristic signals for Diethyl 2-(3,5-
dichlorophenyl)malonate.[3][4][5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

each unique proton environment.

Aromatic Region: The 3,5-dichlorophenyl group has a plane of symmetry. This will result in

two signals: a triplet for the proton at C4 (between the two chlorine atoms) and a doublet

for the two equivalent protons at C2 and C6. These signals would typically appear in the δ

7.0-7.5 ppm range.

Methine Proton: A singlet for the single proton on the α-carbon (the malonate CH) is

expected around δ 4.0-4.5 ppm.

Ethyl Groups: Two signals representing the two equivalent ethyl ester groups will be

present: a quartet around δ 4.2 ppm (-OCH₂CH₃) and a triplet around δ 1.2 ppm (-

OCH₂CH₃).

¹³C NMR: The carbon spectrum provides information on the carbon framework.

Carbonyl Carbons: A signal in the δ 165-170 ppm range for the two equivalent ester

carbonyl carbons.

Aromatic Carbons: Four distinct signals are expected for the aromatic ring: one for the

carbon attached to the malonate group, one for the two carbons bearing chlorine atoms,

one for the two carbons adjacent to the chloro-substituted carbons, and one for the carbon

at the para position.

Aliphatic Carbons: Signals for the methine carbon (α-carbon), the methylene carbons of

the ethyl groups (-CH₂CH₃), and the methyl carbons (-CH₂CH₃).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular

weight and fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 308. Due to the

presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a base peak

(M⁺) for the ³⁵Cl₂ isotopologue, a peak at M+2 (approx. 65% of the base peak) for the
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³⁵Cl³⁷Cl isotopologue, and a peak at M+4 (approx. 10% of the base peak) for the ³⁷Cl₂

isotopologue.

Key Fragmentation: The fragmentation of 2-substituted diethyl malonate derivatives is well-

documented[7]. Common fragmentation pathways include:

Loss of an ethoxy radical (-•OCH₂CH₃) to give an ion at [M-45]⁺.

Loss of the entire diethyl malonate moiety to give a fragment corresponding to the

dichlorophenyl cation[7].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the

ester carbonyl group.

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ corresponding to the C-O single

bond stretching of the ester.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and

out-of-plane bending in the 690-900 cm⁻¹ region, which can be indicative of the substitution

pattern.

C-Cl Stretch: A strong band in the fingerprint region, typically around 600-800 cm⁻¹.

Analytical Protocols for Quality Control
To ensure the purity and identity of Diethyl 2-(3,5-dichlorophenyl)malonate, a combination of

chromatographic and spectroscopic methods should be employed. The following protocols

provide a robust framework for quality control.

Protocol 4.1: Purity Assessment by HPLC
Objective: To determine the purity of the compound and quantify any related impurities.
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Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

Rationale: A gradient elution is chosen to ensure separation of potential impurities with a

wide range of polarities. Formic acid helps to protonate any acidic impurities and improve

peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Rationale: The dichlorophenyl chromophore provides strong UV absorbance at this

wavelength.

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of

Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Procedure:

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

Inject 10 µL of the sample solution.

Run the gradient elution program.

Integrate the peaks and calculate the area percentage of the main peak to determine

purity.

Protocol 4.2: Identity Confirmation by GC-MS
Objective: To confirm the identity by comparing the mass spectrum of the eluted peak with the

expected fragmentation pattern and to identify any volatile impurities.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 20 °C/min.

Hold: Maintain at 280 °C for 5 minutes.

Rationale: This program ensures the elution of the target compound while separating it

from lower-boiling solvents and higher-boiling impurities.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: 40-400 amu.

Procedure:

Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.

Inject 1 µL of the solution.

Acquire the data.

Analyze the resulting chromatogram. The mass spectrum of the main peak should be

extracted and compared against the expected molecular ion and fragmentation pattern

described in Section 3.2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2996140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical & QC Workflow

Sample Received
(Batch of Diethyl 2-(3,5-dichlorophenyl)malonate)

Spectroscopic ID
(NMR, IR)

Initial Identity Check

Chromatographic Purity
(HPLC-UV)

Quantitative Analysis

Decision Point
(Compare to Specification)

Confirmatory ID & Volatiles
(GC-MS)

Orthogonal Confirmation

Batch Release

Pass

Further Investigation / Re-purification

Fail

Click to download full resolution via product page

Caption: A comprehensive analytical workflow for quality control and batch release.

Conclusion
The identification and characterization of Diethyl 2-(3,5-dichlorophenyl)malonate (CAS:

1186194-50-2) are grounded in a systematic application of spectroscopic and chromatographic

techniques. By understanding its probable synthetic origins and predicting its spectral

characteristics, researchers can establish a robust analytical framework. The protocols outlined
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in this guide for HPLC and GC-MS provide a reliable method for ensuring the identity, purity,

and quality of this important chemical intermediate, facilitating its confident use in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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